2,4-Bis[(4-bromo-2,3,5,6-tetramethylphenyl)methoxy]benzonitrile
Overview
Description
2,4-Bis[(4-bromo-2,3,5,6-tetramethylphenyl)methoxy]benzonitrile is an organic compound characterized by its complex aromatic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis[(4-bromo-2,3,5,6-tetramethylphenyl)methoxy]benzonitrile typically involves multiple steps. One common method includes the bromination of tetramethylphenol followed by a nucleophilic substitution reaction with benzonitrile. The reaction conditions often require the use of a strong base and a suitable solvent to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and substitution reactions. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2,4-Bis[(4-bromo-2,3,5,6-tetramethylphenyl)methoxy]benzonitrile undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to remove the bromine atoms or reduce the nitrile group.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new aromatic compounds with different functional groups.
Scientific Research Applications
2,4-Bis[(4-bromo-2,3,5,6-tetramethylphenyl)methoxy]benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 2,4-Bis[(4-bromo-2,3,5,6-tetramethylphenyl)methoxy]benzonitrile exerts its effects involves interactions with specific molecular targets. The bromine atoms and nitrile group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Bis[(4-chloro-2,3,5,6-tetramethylphenyl)methoxy]benzonitrile
- 2,4-Bis[(4-fluoro-2,3,5,6-tetramethylphenyl)methoxy]benzonitrile
- 2,4-Bis[(4-iodo-2,3,5,6-tetramethylphenyl)methoxy]benzonitrile
Uniqueness
2,4-Bis[(4-bromo-2,3,5,6-tetramethylphenyl)methoxy]benzonitrile is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atoms enhance its potential for further functionalization and increase its utility in various chemical reactions.
Properties
IUPAC Name |
2,4-bis[(4-bromo-2,3,5,6-tetramethylphenyl)methoxy]benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31Br2NO2/c1-15-19(5)28(30)20(6)16(2)25(15)13-33-24-10-9-23(12-32)27(11-24)34-14-26-17(3)21(7)29(31)22(8)18(26)4/h9-11H,13-14H2,1-8H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWOSXIHLJURPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1COC2=CC(=C(C=C2)C#N)OCC3=C(C(=C(C(=C3C)C)Br)C)C)C)C)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31Br2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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